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For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile
biological activities. As a privileged structure, it is a key component in numerous therapeutic
agents, particularly in the realm of oncology. This technical guide focuses on a specific
derivative, 5-Bromo-6-chloro-1H-indazole (CAS No: 1260382-77-1), a halogenated indazole
with significant potential as a building block in the synthesis of novel bioactive molecules. The
strategic placement of bromine and chlorine atoms on the indazole core offers multiple
avenues for synthetic diversification, making it a compound of high interest for structure-activity
relationship (SAR) studies in drug discovery.

The IUPAC name for the compound is 5-Bromo-6-chloro-1H-indazole.[1]

Physicochemical Properties and Data

Quantitative data for 5-Bromo-6-chloro-1H-indazole is summarized below. While
experimental spectral data is not readily available in the public domain, predicted values based
on the analysis of structurally analogous compounds are provided. Commercial suppliers may
offer comprehensive analytical data upon request.[2]
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Property Value Source
Molecular Formula C7H4BrCIN2 [11[3]
Molecular Weight 231.48 g/mol [3]

CAS Number 1260382-77-1 [1]
Predicted *H NMR See Table 2 Predicted
Predicted 13C NMR See Table 3 Predicted
Mass Spectrometry See Table 4 Predicted

Table 2: Predicted *H NMR Spectral Data for 5-Bromo-6-chloro-1H-indazole (in DMSO-ds,

400 MHz)

Chemical Shift ()

Multiplicity Integration Assignment
pPpm
~13.5 brs 1H N1-H
~8.2 S 1H C3-H
~8.0 S 1H C4-H
~7.8 S 1H C7-H

Table 3: Predicted 3C NMR Spectral Data for 5-Bromo-6-chloro-1H-indazole (in DMSO-ds,

100 MHz)
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Chemical Shift (8) ppm Assighment
~141.0 C7a

~134.0 C3

~128.0 C6

~122.0 C4

~120.0 C3a

~115.0 Cc7

~113.0 C5

Table 4: Predicted Mass Spectrometry Data for 5-Bromo-6-chloro-1H-indazole

lon m/z (relative intensity, %)

[M]+ 230/232/234 (Isotopic pattern for Br and ClI)
[M-Br]+ 151/153

[M-Cl}+ 195/197

Experimental Protocols

While a specific protocol for the synthesis of 5-Bromo-6-chloro-1H-indazole is not explicitly
detailed in the reviewed literature, a robust synthetic route can be proposed based on well-
established methods for indazole synthesis, particularly the diazotization and cyclization of
substituted 2-methylanilines.[4][5]

Proposed Synthesis of 5-Bromo-6-chloro-1H-indazole

The proposed synthesis starts from the commercially available 4-bromo-5-chloro-2-
methylaniline. The key steps involve acetylation of the amino group, followed by diazotization
and intramolecular cyclization to form the indazole ring, and subsequent deacetylation.

Step 1: Acetylation of 4-bromo-5-chloro-2-methylaniline
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In a round-bottom flask, dissolve 4-bromo-5-chloro-2-methylaniline in glacial acetic acid.
Cool the solution in an ice bath to 0-5 °C.
Slowly add acetic anhydride to the cooled solution with stirring.

After the addition is complete, allow the reaction mixture to warm to room temperature and
stir for 2-4 hours.

Pour the reaction mixture into ice-water to precipitate the acetylated product.

Filter the solid, wash with cold water, and dry under vacuum to yield N-(4-bromo-5-chloro-2-
methylphenyl)acetamide.

Step 2: Diazotization and Cyclization

Suspend the N-(4-bromo-5-chloro-2-methylphenyl)acetamide in a suitable solvent such as
chloroform.

Add potassium acetate and isoamyl nitrite.
Heat the mixture to reflux and maintain for 18-24 hours.[4]

Monitor the reaction by thin-layer chromatography (TLC) for the disappearance of the
starting material.

Once the reaction is complete, cool the mixture to room temperature.
Step 3: Hydrolysis and Purification
* Remove the solvent under reduced pressure.

e Add a solution of hydrochloric acid and heat the mixture to facilitate the hydrolysis of the
intermediate.

o Cool the solution and neutralize with a base (e.g., sodium hydroxide) to precipitate the crude
5-Bromo-6-chloro-1H-indazole.
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« Filter the crude product, wash with water, and dry.

o Purify the crude product by recrystallization from a suitable solvent system (e.qg.,
ethanol/water or toluene) to obtain the final product.

Biological and Medicinal Context

The indazole core is a well-established pharmacophore in modern drug discovery, with
numerous derivatives approved for clinical use, particularly as kinase inhibitors in oncology.[6]
[7] Indazole-containing drugs such as Axitinib and Pazopanib are potent inhibitors of various
tyrosine kinases involved in tumor angiogenesis and proliferation.

While the specific biological activity of 5-Bromo-6-chloro-1H-indazole has not been
extensively reported, its structural features suggest it is a valuable intermediate for the
synthesis of kinase inhibitors. The presence of two halogen atoms at positions 5 and 6 allows
for selective functionalization through cross-coupling reactions (e.g., Suzuki, Buchwald-
Hartwig) to explore different regions of the kinase ATP-binding pocket.

Notably, derivatives of 6-chloro-1H-indazole have been investigated as inhibitors of Protein
Kinase B (Akt), a key node in cell survival and proliferation signaling pathways.[8] This
suggests that 5-Bromo-6-chloro-1H-indazole could serve as a starting point for the
development of novel Akt inhibitors or inhibitors of other related kinases.
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Caption: Proposed synthesis of 5-Bromo-6-chloro-1H-indazole.
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Caption: A general workflow for kinase inhibitor discovery.
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Caption: A simplified representation of the PI3K/Akt signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b178941?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b178941?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

